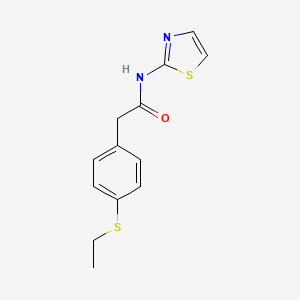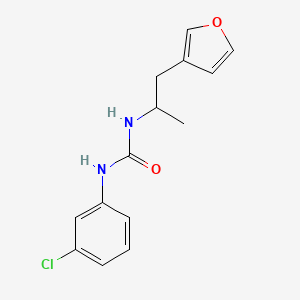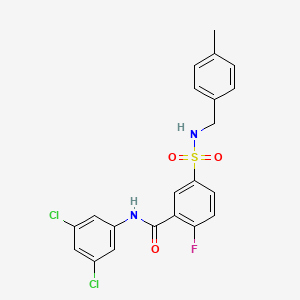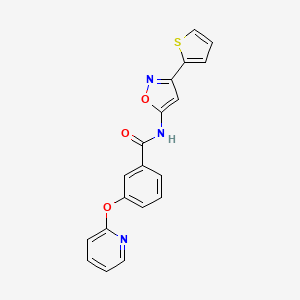
3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pyridin-2-yloxy)-N-(3-(thiophen-2-yl)isoxazol-5-yl)benzamide, also known as PTTB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. PTTB belongs to the class of isoxazole compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Scientific Research Applications
Heterocyclic Compound Synthesis
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study highlights the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards nitrogen nucleophiles, yielding derivatives like pyrazole, isoxazole, and pyrimidine. These compounds are key in exploring novel pharmaceuticals and materials due to their unique structural and electronic properties (Mohareb et al., 2004).
Heterocyclic Synthesis via Enaminones : This research elaborates on the novel synthesis of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating an N-methylphthalimide moiety. These derivatives were evaluated for their antimicrobial activities, showcasing the potential for developing new antimicrobial agents (Al-Omran & El-Khair, 2005).
Antimicrobial and Antiproliferative Activities
Synthesis and Antimicrobial Activity of New Quinazolinones Derivatives : This study focuses on the synthesis of 3-substituted quinazolinones with potential antibacterial and antifungal activities, demonstrating the importance of heterocyclic compounds in developing new antimicrobials (Naganagowda & Petsom, 2011).
Novel Heterocycles with Antimicrobial and Antiproliferative Activities : The research investigated the synthesis of various heterocyclic compounds, including pyrazole and isoxazole derivatives, for their antimicrobial and anticancer activities. This highlights the role of such compounds in drug discovery and therapy (Fahim et al., 2021).
Biological Evaluation and Applications
Biochemical Impacts of Sulfonamide Thiazole Derivatives : This study synthesized and evaluated novel biologically active compounds targeting the cotton leafworm, showcasing the potential of heterocyclic compounds in agricultural applications and pest management (Soliman et al., 2020).
Synthesis of Benzamide-Based 5-Aminopyrazoles with Antiavian Influenza Virus Activity : Demonstrates a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, highlighting their significant antiviral activities against bird flu influenza (H5N1), indicating the crucial role of heterocyclic compounds in antiviral drug development (Hebishy et al., 2020).
properties
IUPAC Name |
3-pyridin-2-yloxy-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-19(21-18-12-15(22-25-18)16-7-4-10-26-16)13-5-3-6-14(11-13)24-17-8-1-2-9-20-17/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFAYAFLXJEGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(benzenesulfonyl)propanoylamino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2780911.png)

![2-(benzylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2780916.png)
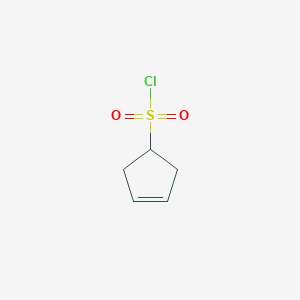
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2780919.png)

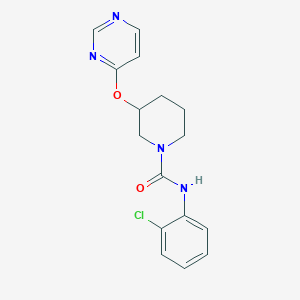
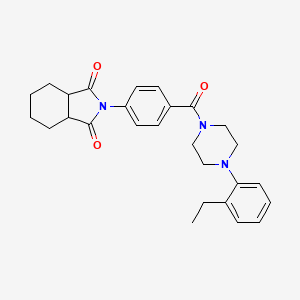
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2780927.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2780929.png)
